molecular formula C13H15N3O3 B1417292 5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1094373-33-7

5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1417292
M. Wt: 261.28 g/mol
InChI Key: WZGFDGKKMZQMIB-UHFFFAOYSA-N
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Description

The compound “5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” belongs to the class of triazoles . Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : 5-Methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid has been synthesized using various methods. Liu et al. (2015) outlined a new method for synthesizing triazole derivatives, emphasizing the easy availability of starting materials and good overall yield. This methodology contributes to the efficient production of such triazole compounds (Da’an Liu et al., 2015).

  • Structural Analysis : The structure of similar triazole compounds has been analyzed using techniques like X-ray diffraction and quantum-chemical calculations. For instance, Shtabova et al. (2005) determined the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, providing insights into the structural properties of related triazole derivatives (O. V. Shtabova et al., 2005).

Biological and Chemical Properties

  • Antibacterial Activity : Some triazole derivatives exhibit antibacterial properties. For example, Iradyan et al. (2014) reported on the synthesis and antibacterial activity of 5-thiomethylfuran-2-carboxylic acid derivatives, indicating the potential use of similar triazole compounds in antibacterial applications (M. Iradyan et al., 2014).

  • Chemical Transformations : Triazole compounds have been involved in various chemical transformations. Albert and Taguchi (1973) explored the synthesis of 4-aminotriazole-5-carbaldehydes from triazole carboxylic acids, highlighting the versatility of these compounds in chemical reactions (A. Albert & H. Taguchi, 1973).

  • Luminescence and Coordination Chemistry : Zhao et al. (2014) studied the synthesis, characterization, and luminescence of metal complexes with triazole derivatives. This research shows the potential use of these compounds in coordination chemistry and material science (Hong Zhao et al., 2014).

Pharmaceutical Applications

  • Drug Synthesis : Triazole derivatives have been used in the synthesis of various drugs. Nagaraj et al. (2018) synthesized novel compounds from triazole carboxylic acid, indicating its utility in drug development (A. Nagaraj et al., 2018).

  • Antimicrobial Activity : Holla et al. (2005) reported the synthesis and antimicrobial activity of substituted 1,2,3-triazoles, highlighting the potential of triazole derivatives in developing antimicrobial agents (Bantwal Shivarama Holla et al., 2005).

properties

IUPAC Name

5-methyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-8(2)19-11-6-4-10(5-7-11)16-9(3)12(13(17)18)14-15-16/h4-8H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGFDGKKMZQMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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